molecular formula C19H39B B1582091 1-Bromononadecane CAS No. 4434-66-6

1-Bromononadecane

Cat. No. B1582091
CAS RN: 4434-66-6
M. Wt: 347.4 g/mol
InChI Key: GWESGLGUMMNXDU-UHFFFAOYSA-N
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Description

1-Bromononadecane , also known as nonadecyl bromide , is an organic compound with the chemical formula C₁₉H₃₉Br . It belongs to the class of bromoalkanes and consists of a long hydrocarbon chain with a bromine atom attached at one end. The compound is a colorless liquid with a faint, sweet odor. Its primary use lies in organic synthesis and as a starting material for various reactions.



Synthesis Analysis

1-Bromononadecane can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of nonadecanol (a long-chain alcohol) with hydrogen bromide (HBr) . The reaction proceeds via the replacement of the hydroxyl group (OH) in nonadecanol with a bromine atom, resulting in the formation of 1-bromononadecane.



Molecular Structure Analysis

The molecular structure of 1-bromononadecane consists of a linear hydrocarbon chain of 19 carbon atoms (hence the name “nonadecane”) with a bromine atom attached to one end. The chemical structure can be represented as follows:


CH₃(CH₂)₁₈Br


Chemical Reactions Analysis


  • Nucleophilic Substitution : As mentioned earlier, 1-bromononadecane readily undergoes nucleophilic substitution reactions. It can react with various nucleophiles (such as amines or thiols ) to form new compounds.

  • Grignard Reaction : When treated with magnesium metal in anhydrous conditions, 1-bromononadecane can form a Grignard reagent. This reagent is useful for the synthesis of alcohols, acids, and other organic compounds.

  • Reduction : 1-Bromononadecane can be reduced to nonadecane (the corresponding hydrocarbon) using reducing agents like lithium aluminum hydride (LiAlH₄) .



Physical And Chemical Properties Analysis


  • Physical State : Colorless liquid

  • Melting Point : Approximately -10°C

  • Boiling Point : Approximately 310°C

  • Density : 0.92 g/cm³

  • Solubility : Insoluble in water; soluble in organic solvents


Scientific Research Applications

Viscosity of Bromoalkanes

1-Bromononadecane is part of the 1-bromoalkanes series, which has been studied for its viscosity properties. Ryshkova, Belenkov, and Postnikov (2020) in their work in "Fluid Phase Equilibria" provide experimental data for the viscosity of various 1-bromoalkanes, including 1-bromononadecane. Their findings show that the viscosity of this series accurately satisfies the Bingham-Coombs model, which is based on the free volume approach, revealing a quantitative connection with the van der Waals volume and the packing fraction (Ryshkova, Belenkov & Postnikov, 2020).

DNA Aptamer Functionalized Nanomaterials

Xing, Wong, Xiang, and Lu (2012) discuss the use of DNA/RNA aptamers in combination with nanomaterials, including the potential use of bromoalkanes like 1-bromononadecane. These aptamer-functionalized nanomaterials enable novel analytical techniques that advance understanding and treatment of diseases, including cancer, and contribute to cellular analysis, imaging, and targeted drug delivery (Xing, Wong, Xiang & Lu, 2012).

Isobaric Heat Capacity and Isothermal Compressibility

Korotkovskii, Ryshkova, Neruchev, Goncharov, and Postnikov (2016) present results on the experimental measurements of isobaric heat capacity for various 1-bromoalkanes, including 1-bromononadecane. They used these measurements to calculate the isothermal compressibility and discuss the influence of the bromine atom on the volume fluctuations. This research in "International Journal of Thermophysics" is significant for understanding the physical properties of bromoalkanes (Korotkovskii et al., 2016).

Safety And Hazards

1-Bromononadecane poses several hazards:



  • Irritant : It can cause skin and eye irritation.

  • Toxicity : Prolonged exposure may lead to respiratory and central nervous system effects.

  • Environmental Impact : It is harmful to aquatic life.


Future Directions

Research on 1-bromononadecane should focus on:



  • Green Synthesis : Developing more sustainable and environmentally friendly synthetic routes.

  • Biological Activity : Investigating potential applications in medicine or materials science.

  • Safety Measures : Enhancing safety protocols for handling and disposal.


properties

IUPAC Name

1-bromononadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H39Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWESGLGUMMNXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063458
Record name Nonadecane, 1-bromo-
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Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Bromononadecane

CAS RN

4434-66-6
Record name 1-Bromononadecane
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Record name Nonadecane, 1-bromo-
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Record name 1-BROMONONADECANE
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Record name Nonadecane, 1-bromo-
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Synthesis routes and methods

Procedure details

To nonadecanol (1.0 g, 3.5 mmol) was added 1500 μL hydrobromic acid (48% wt/vol). After cooling in ice, concentrated sulfuric acid (400 μL) was added and the reaction was allowed to warm to room temperature. A condenser and drying tube were placed over the reaction and the mixture was slowly heated to 120° C. The solution was kept at reflux for five hours and then cooled. The solidified product was resuspended in a mixture of ethyl acetate (50 mL) and water (10 mL). The aqueous layer was removed and the organic layer was washed with water (2×10 mL), then 5% sodium bicarbonate (10 mL) and then one final time with water. The resulting solution was dried over magnesium sulfate and filtered. The solvent was removed to provide a crude product which was purified by silica chromatography (hexanes:ethyl acetate, 80:20, as eluant) to give the desired 1-nonadecyl bromide (624 mg, 1.79 mmol, 51%). 1H NMR (CDCl3 , 300 MHz); δ3.40 (t, J=6.9 Hz, 2H), 1.83 (m, 2H), 1.41 (br s, 2H), 1.25 (s, 32H), 0.87 (t, J=6.7 Hz). 13C NMR (CDCl3' 67.93 MHz); δ33.94 32.83, 31.90, 29.65, 29.52, 29.42, 29.33, 28.75, 28.16, 22.66, 14.07. M.S. (EI+); 346 (M+), 267 (M-Br).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1500 μL
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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